molecular formula C20H23N3O2 B2427436 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706026-79-0

2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2427436
CAS No.: 1706026-79-0
M. Wt: 337.423
InChI Key: NLZTVMKZNLVUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1706026-79-0) is a synthetic heterocyclic compound with the molecular formula C20H23N3O2 and a molecular weight of 337.42 g/mol. This complex molecule, featuring a quinoxaline scaffold linked to a piperidine and cyclohexene moiety, is intended for research applications exclusively. Quinoxaline derivatives are recognized in scientific literature for their diverse biological activities and are frequently investigated in medicinal chemistry and drug discovery research . While the specific biological profile of this exact compound requires further investigation, related quinoxaline 1,4-di-N-oxides (QdNOs) have been reported to exhibit potent antibacterial properties, particularly against anaerobic bacteria, through a mechanism that is a subject of ongoing study . Some proposed mechanisms for related compounds include the bioreductive generation of reactive oxygen species (ROS), leading to oxidative damage of bacterial cell walls, membranes, and DNA, as well as the inhibition of DNA synthesis . Researchers value this family of compounds for its potential as a versatile scaffold in developing novel pharmacological tools. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(15-6-2-1-3-7-15)23-12-10-16(11-13-23)25-19-14-21-17-8-4-5-9-18(17)22-19/h1-2,4-5,8-9,14-16H,3,6-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZTVMKZNLVUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms .

Chemical Reactions Analysis

Coupling of Quinoxaline and Piperidine Subunits

The ether linkage between quinoxaline and piperidine is formed via nucleophilic aromatic substitution (SNAr):

a. SNAr Reaction

  • 2-Chloroquinoxaline reacts with 1-(cyclohex-3-ene-carbonyl)piperidin-4-ol in THF under microwave irradiation (160°C, 5–10 min) with triethylamine as a base .

    2 Chloroquinoxaline+Piperidin 4 ol DerivativeEt3N MWTarget Compound\text{2 Chloroquinoxaline}+\text{Piperidin 4 ol Derivative}\xrightarrow{\text{Et}_3\text{N MW}}\text{Target Compound}
  • Yields improve with CF3_3
    SO3_3
    H as an additive (up to 94%) .

b. Catalytic Methods

  • Fe-catalyzed C–O bond formation enables coupling of cyclic ethers with aromatic amines under oxidative conditions (e.g., TBHP) .

Reaction Optimization and Conditions

Step Reagents/Conditions Yield Reference
Quinoxaline chlorinationOxalic acid, SOCl2_2
, DMF, 100°C, 1 h96%
Piperidine synthesisMannich reaction, EtOH, reflux75–85%
Ether couplingTHF, Et3_3
N, MW (160°C, 5 min)46–94%

Functionalization and Derivatization

  • Reduction: The cyclohexene double bond undergoes hydrogenation with Pd/C or Raney Ni to yield saturated analogs .

  • Oxidation: The quinoxaline ring can be oxidized to quinoxaline N-oxides using mCPBA or H2_2
    O2_2 .

  • Substitution: Bromination at the quinoxaline 3-position with NBS enables further cross-coupling (e.g., Suzuki) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has indicated that derivatives of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline exhibit significant inhibitory effects on c-Met kinase, an important target in cancer therapy. The compound's analogs have shown IC50 values ranging from 8.6 nM to 81 nM against c-Met-driven cell proliferation, suggesting a strong potential for anti-cancer applications .

2. Neuroprotective Properties:
Studies have investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to modulate pathways associated with neuroinflammation and oxidative stress, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .

3. Antimicrobial Activity:
The compound has also been tested for its antimicrobial properties. In vitro studies demonstrated efficacy against a range of bacterial strains, suggesting its potential use as an antimicrobial agent .

Biological Research Applications

1. Enzyme Modulation:
The interaction of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline with specific enzymes has been a focus of research. The compound can either inhibit or activate various enzymes, influencing biochemical pathways crucial for cellular function .

2. Molecular Docking Studies:
Molecular docking studies have been conducted to elucidate the binding affinities of this compound with various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic uses .

Materials Science Applications

1. Development of Advanced Materials:
Due to its unique structural features, 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline is explored as a building block in the synthesis of novel materials. Its ability to form complexes with metals can lead to the development of catalysts and advanced materials with unique properties .

2. Specialty Chemicals:
The compound is being utilized in the production of specialty chemicals that require specific reactivity patterns or functional properties, making it valuable in industrial applications .

Case Studies

Case Study 1: Inhibition of c-Met Kinase
A study demonstrated that derivatives of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline effectively inhibited c-Met kinase activity, leading to reduced proliferation in cancer cell lines. The findings suggest that this compound could be developed into a targeted therapy for cancers driven by c-Met signaling .

Case Study 2: Neuroprotective Effects
In a model simulating neurodegeneration, treatment with this compound resulted in decreased markers of oxidative stress and inflammation, highlighting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline is unique due to the combination of the cyclohexene, quinoxaline, and piperidine moieties in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds .

Biological Activity

2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a piperidinyl group linked to a cyclohexene moiety. Its molecular formula is C17H22N2O2C_{17}H_{22}N_{2}O_{2} with a molecular weight of approximately 286.3688 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.

The biological activity of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation.
  • Modulation of Receptor Activity: It may bind to specific receptors, influencing signal transduction pathways that affect cellular responses.

1. Antifungal Activity

Research indicates that quinoxaline derivatives exhibit antifungal properties. In studies evaluating their efficacy against Candida albicans, compounds similar to 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline demonstrated significant inhibition of drug efflux pumps, enhancing their antifungal effectiveness.

CompoundMIC (μM)Resistance Index
Compound A1008
Compound B20010
Compound C30015

2. Anticancer Activity

Quinoxaline derivatives have shown promise in anticancer applications. In vitro studies have reported varying degrees of cytotoxicity against different tumor cell lines, suggesting potential for development as anticancer agents.

Cell LineIC50 (μg/mL)Reference
A549 (Lung)>100
MCF7 (Breast)<50
HeLa (Cervical)<30

Case Studies

A notable study evaluated the effects of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives on Candida albicans transporters. The study found that several compounds exhibited dual inhibition of efflux pumps, significantly enhancing their antifungal activity when combined with fluconazole.

Key Findings:

  • Compounds showed MIC values ranging from 100 to 901 μM against efflux pump-overexpressing strains.
  • Synergistic effects were observed when combined with standard antifungal treatments.

Comparative Analysis

Compared to other similar compounds, 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline stands out due to its unique structural features that confer distinct pharmacological properties.

Compound TypeUnique FeaturesBiological Activity
Cyclohexene DerivativesEnhanced binding affinityAnti-inflammatory
Piperidine DerivativesModulation of neurotransmitter receptorsAnalgesic effects
Quinoxaline DerivativesAntifungal and anticancer potentialBroad-spectrum activity

Q & A

Q. What synthetic methodologies are commonly employed to prepare quinoxaline derivatives, and how can reaction conditions be optimized?

Answer: Quinoxaline derivatives are typically synthesized via condensation of 1,2-phenylenediamines with α-dicarbonyl compounds or their equivalents. Key steps include:

  • Bromination : Aryl bromomethyl ketones (e.g., intermediates 2a , 2b ) are synthesized using bromine in glacial acetic acid at 60°C .
  • Condensation : Reacting with o-phenylenediamine in ethanol under reflux yields dihydroquinoxalines (e.g., 3a , 3b ), followed by acetylation or halogenation for functionalization .
  • Catalysis : Pyridine or Cu-catalyzed methods improve efficiency under mild conditions .

Q. Optimization Strategies :

  • Adjusting solvent polarity (e.g., ethanol vs. DMF) to enhance solubility.
  • Temperature control (e.g., 60°C for bromination) to minimize side reactions.
  • Use of ultrasound irradiation for spiroquinoxaline synthesis, reducing reaction time .

Q. What standardized assays are used to evaluate the biological activity of quinoxaline derivatives?

Answer:

  • Anti-HIV Activity :
    • RT Inhibition Assay : Measures IC₅₀ values using recombinant HIV-1 reverse transcriptase (RT) .
    • Cell Culture : Infected MT2 cells assess viral replication inhibition (e.g., compounds 3 and 12 showed EC₅₀ < 1 µM) .
  • Anticancer Activity :
    • MCF-7 Cell Proliferation : Evaluates IC₅₀ via MTT assay .
    • Topoisomerase II Inhibition : Gel electrophoresis to quantify DNA unwinding .
  • Acetylcholinesterase (AChE) Inhibition :
    • Ellman’s method determines IC₅₀ (e.g., compound 6c at 0.077 µM) .

Q. How are computational approaches like molecular docking and QSAR integrated into quinoxaline derivative design?

Answer:

  • Virtual Screening : A 3D-QSAR model combined with molecular docking (e.g., AutoDock Vina) prioritizes compounds with high docking scores and predicted IC₅₀ values .
  • Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for RT inhibition .
  • MD Simulations : Validates binding stability of NNRTIs in the RT allosteric pocket .

Advanced Research Questions

Q. How do structural modifications influence the structure-activity relationship (SAR) of quinoxaline derivatives?

Answer: Key SAR findings include:

Substituent Activity Impact Reference
Coumarin-Phenyl Hybrid Enhances antiproliferative activity (e.g., 4b vs. MCF-7: IC₅₀ = 2.1 µM)
N-Oxide Group Increases angiotensin II receptor antagonism (e.g., 5 vs. 30 : 10-fold potency)
Chlorine at C-5 Boosts anti-TB activity (MIC = 0.5 µg/mL against M. tuberculosis)

Q. Methodological Insight :

  • Substituents at the quinoxaline C-2/C-3 positions improve target engagement (e.g., cyclohexenyl-piperidinyl groups enhance RT inhibition ).

Q. How can quinoxaline derivatives be engineered as dual-target inhibitors, and what are the challenges?

Answer:

  • Design Strategy : Hybridize pharmacophores (e.g., quinoxaline + chalcone for dual EGFR/COX-2 inhibition) .
  • Case Study : Compound CQS (4-amino-N-(5-chloroquinoxalin-2-yl) benzenesulfonamide) inhibits both EGFR (IC₅₀ = 0.8 µM) and COX-2 (IC₅₀ = 1.2 µM) via π-π stacking and hydrogen bonding .
  • Challenges :
    • Balancing selectivity to avoid off-target effects.
    • Optimizing pharmacokinetics for multi-target engagement .

Q. What methodologies address discrepancies in biological activity data across studies?

Answer:

  • Assay Standardization : Use identical cell lines (e.g., MT2 for HIV) and enzyme batches to minimize variability .
  • Structural Validation : Confirm compound purity via HPLC and NMR (e.g., isomers 3a/3b showed differential activity ).
  • Computational Reanalysis : Re-dock compounds using consistent parameters (e.g., RT PDB: 1RT2) to reconcile conflicting docking scores .

Q. How can photoredox catalysis and flow chemistry advance quinoxaline synthesis?

Answer:

  • Photoredox Catalysis : Visible-light-induced decarboxylative radical coupling enables access to pyrrolo[1,2-a]quinoxalines with >90% yield .
  • Flow Chemistry : Telescoped synthesis integrates isocyanide formation and photochemical cyclization, reducing reaction steps .
  • Advantages :
    • Functional group tolerance (e.g., nitro, ester groups remain intact).
    • Scalability for library generation .

Q. What strategies improve the blood-brain barrier (BBB) permeability of quinoxaline-based AChE inhibitors?

Answer:

  • Structural Modifications :
    • Introduce small, lipophilic groups (e.g., methyl, fluoro) to enhance logP .
    • Reduce hydrogen bond donors (e.g., replace -OH with -OMe) .
  • In Silico Prediction : Use SwissADME or BBBscore to prioritize compounds with predicted BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.